5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a pyrrolidine ring via an oxygen atom. The pyrimidine ring is substituted with a bromine atom, and the pyrrolidine ring is substituted with a sulfonyl group attached to a 5-methylthiophen-2-yl group .Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine” are currently unknown . This compound is a synthetic compound used in various fields of research and industry.
Mode of Action
Like many other synthetic compounds, it is likely to interact with its targets through binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Given its synthetic nature, it is likely that it interacts with multiple pathways, leading to downstream effects .
Pharmacokinetics
Like many synthetic compounds, its bioavailability is likely to be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Like many synthetic compounds, it is likely to have diverse effects depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient characteristics such as age, sex, genetic factors, and health status can influence its efficacy and potential side effects .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine in laboratory experiments is its versatility. This compound can be used in a variety of synthetic reactions, and its unique properties make it suitable for a wide range of scientific research applications. However, this compound can be toxic if used in large quantities, and it is not recommended for use in humans.
Future Directions
Future research into 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. Additionally, further research could explore the potential of this compound as a catalyst in organic reactions. Finally, further research could focus on the synthesis of novel compounds based on this compound, in order to expand its range of applications.
Synthesis Methods
5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine can be synthesized through a number of methods. The most common method involves the reaction of 5-bromo-2-pyrrolidin-3-yloxy-1-methylthiophen-2-ylsulfonyl chloride with a base such as potassium hydroxide. This reaction yields a pyrimidine compound which can then be further purified and isolated. Other methods of synthesis include the reaction of 5-bromo-2-pyrrolidin-3-yloxy-1-methylthiophen-2-ylsulfonyl chloride with an amine or an alcohol, or the reaction of 5-bromo-2-pyrrolidin-3-yloxy-1-methylthiophen-2-ylsulfonyl chloride with an alkyl halide.
Scientific Research Applications
5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidinerrolidin-3-yloxy-1-(5-methylthiophen-2-ylsulfonyl)pyrimidine has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as heterocyclic compounds and heterocyclic amines. It is also used as a catalyst in organic reactions. This compound has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, it has been used in the synthesis of various agrochemicals and pesticides, such as the herbicide oxyfluorfen.
Properties
IUPAC Name |
5-bromo-2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3S2/c1-9-2-3-12(21-9)22(18,19)17-5-4-11(8-17)20-13-15-6-10(14)7-16-13/h2-3,6-7,11H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXNUQKXBRJUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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